molecular formula C9H4Cl3NO B254314 5,6,8-Trichloroquinolin-4-ol

5,6,8-Trichloroquinolin-4-ol

Cat. No.: B254314
M. Wt: 248.5 g/mol
InChI Key: RLUVCBKFEQSDBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,8-Trichloroquinolin-4-ol (molecular formula: C₉H₄Cl₃NO, molecular weight: 262.5 g/mol) is a halogenated quinoline derivative featuring chlorine substituents at positions 5, 6, and 8 of the quinoline backbone and a hydroxyl group at position 4. Chlorinated quinolines are of particular interest due to their enhanced stability, lipophilicity, and interactions with biological targets, such as enzymes or receptors .

Properties

Molecular Formula

C9H4Cl3NO

Molecular Weight

248.5 g/mol

IUPAC Name

5,6,8-trichloro-1H-quinolin-4-one

InChI

InChI=1S/C9H4Cl3NO/c10-4-3-5(11)9-7(8(4)12)6(14)1-2-13-9/h1-3H,(H,13,14)

InChI Key

RLUVCBKFEQSDBV-UHFFFAOYSA-N

SMILES

C1=CNC2=C(C1=O)C(=C(C=C2Cl)Cl)Cl

Canonical SMILES

C1=CNC2=C(C1=O)C(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Positions and Functional Groups

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cl (5,6,8), OH (4) C₉H₄Cl₃NO 262.5 High halogenation increases lipophilicity; potential for strong H-bonding.
6-Chloro-2-(trifluoromethyl)quinolin-4-ol Cl (6), CF₃ (2), OH (4) C₁₀H₅ClF₃NO 247.6 Trifluoromethyl group enhances electron-withdrawing effects and metabolic stability.
5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol Cl (5), CH₃ (8), CF₃ (2), OH (4) C₁₁H₇ClF₃NO 285.6 Methyl group at position 8 may sterically hinder interactions; CF₃ boosts hydrophobicity.
4-Chloroquinolin-8-ol hydrochloride Cl (4), OH (8) C₉H₆ClNO·HCl 208.0 Chlorine at position 4 alters electronic distribution; hydrochloride salt improves solubility.
5,6,8-Trichloro-4-phenyl-3,4-dihydro-1H-quinolin-2-one Cl (5,6,8), Ph (4), ketone (2) C₁₅H₁₀Cl₃NO 326.6 Dihydro structure reduces aromaticity; phenyl group introduces bulkiness.

Physicochemical and Pharmacological Implications

  • Electronic Effects : Chlorine atoms are electron-withdrawing, which may stabilize the hydroxyl group at position 4, affecting acidity (pKa) and metal-binding capacity .
  • Biological Activity: While specific data are lacking, and suggest that substituent positioning (e.g., CF₃ at position 2 or methyl at position 8) influences receptor affinity and metabolic stability. For instance, trifluoromethyl groups are known to resist oxidative degradation .

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